5-Chloro-6-hydroxy-2-phenylpyrimidin-4(3h)-one
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Overview
Description
5-Chloro-6-hydroxy-2-phenylpyrimidin-4(3h)-one is a heterocyclic compound that belongs to the pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxy-2-phenylpyrimidin-4(3h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-3,4-dihydroxy-5-chloropyrimidine with suitable reagents to form the desired pyrimidinone structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of high-throughput synthesis techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-hydroxy-2-phenylpyrimidin-4(3h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the pyrimidinone ring.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while substitution reactions may introduce different halogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-6-hydroxy-2-phenylpyrimidin-4(3h)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-phenylpyrimidin-4(3h)-one
- 6-Hydroxy-2-phenylpyrimidin-4(3h)-one
- 5-Bromo-6-hydroxy-2-phenylpyrimidin-4(3h)-one
Uniqueness
5-Chloro-6-hydroxy-2-phenylpyrimidin-4(3h)-one is unique due to the presence of both chloro and hydroxy groups on the pyrimidinone ring, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1207-85-8 |
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Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
5-chloro-4-hydroxy-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-9(14)12-8(13-10(7)15)6-4-2-1-3-5-6/h1-5H,(H2,12,13,14,15) |
InChI Key |
DPGFZLFJGRGNIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)Cl)O |
Origin of Product |
United States |
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